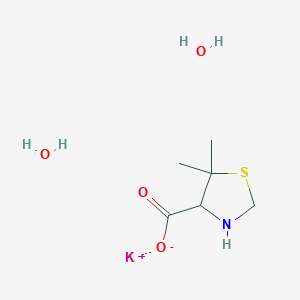
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in various fields of science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions, making it an efficient method for producing thiazolidine derivatives . The reaction can be carried out without the need for a catalyst, which simplifies the process and reduces potential side reactions .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to improve the efficiency and environmental friendliness of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, modulating their activity and function. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazolidine-4-carboxylic acid: Utilized in organic synthesis and as a precursor for various pharmaceuticals.
Uniqueness
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate stands out due to its unique combination of stability, reactivity, and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H14KNO4S |
|---|---|
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
potassium;5,5-dimethyl-1,3-thiazolidine-4-carboxylate;dihydrate |
InChI |
InChI=1S/C6H11NO2S.K.2H2O/c1-6(2)4(5(8)9)7-3-10-6;;;/h4,7H,3H2,1-2H3,(H,8,9);;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
WFANFTRWCHUDAF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C(NCS1)C(=O)[O-])C.O.O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)

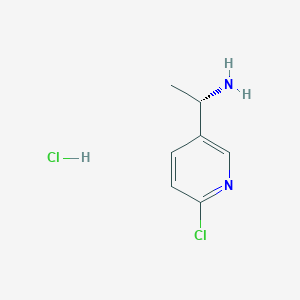

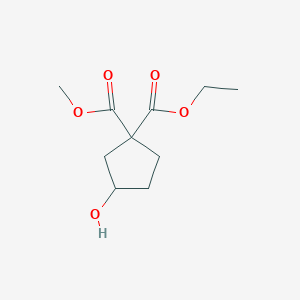
![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)

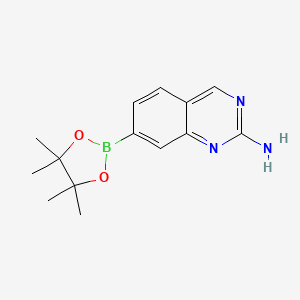



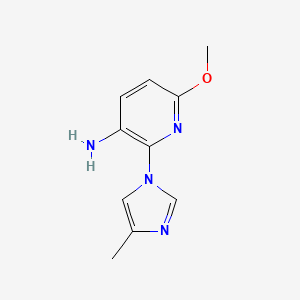
![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)
